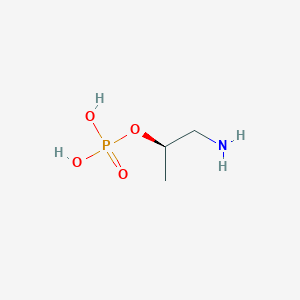

(R)-1-Aminopropan-2-yl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is a conjugate acid of a (R)-1-ammoniopropan-2-yl phosphate(1-). It is an enantiomer of a (S)-1-aminopropan-2-yl phosphate.

Aplicaciones Científicas De Investigación

Immunomodulating Agonists

A study by (Hamada et al., 2010) explored 2-substituted 2-aminopropane-1,3-diols as sphingosine 1-phosphate receptor-1 (S1P1) receptor agonists with potent immunomodulatory activity. These compounds, including their phosphate esters, demonstrated significant effects on peripheral blood lymphocytes and heart rate.

Advanced Functionalized Phosphate Building Units

In the realm of material science, (Dar et al., 2015) described the synthesis of functionalized monoaryl phosphate primary building units, showcasing their unique solid-state aggregation behavior, which has implications in the development of advanced materials.

Selective S1P1 Receptor Agonists

(Tian et al., 2013) focused on 2-aminopropane-1,3-diols as selective agonists of the S1P1 receptor. This study provided insights into the structure-activity relationships of these compounds, informing the design of potent and selective agonists.

Adhesive Polymer Monomers

In polymer chemistry, (Moszner et al., 2006) developed 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate as a monomer for adhesive polymers, highlighting its improved hydrolytic stability and potential in dental applications.

S1P Receptor Activation

Research by (Sobel et al., 2015) investigated FTY720 phosphate as a nonselective sphingosine-1-phosphate receptor agonist. This work elucidated the specific activation pathways of the S1P2 receptor subtype, providing valuable data for drug discovery.

Synthesis of PSI-352938

(Reddy et al., 2011) discussed the stereoselective synthesis of PSI-352938, a cyclic phosphate nucleotide prodrug for hepatitis C virus treatment, highlighting the importance of specific stereochemistry in pharmaceutical synthesis.

Phosphate Solubilization Techniques

The study by (Vassilev & Vassileva, 2003) focused on microbial solubilization of rock phosphate using agro-industrial residues, presenting a sustainable approach for phosphorus fertilizer production.

Optimization of Phosphate Solubilization

(Xiao et al., 2008) optimized the conditions for rock phosphate solubilization by phosphate-solubilizing fungi, offering practical insights for biotechnological applications in agriculture.

Electrochemical Sensing of Phosphate

In analytical chemistry, (Sivasankaran et al., 2020) developed a dipicolylamine-zinc(II) complex for the ultrasensitive electrochemical sensing of phosphate in water, demonstrating potential applications in environmental monitoring.

Phosphate Discrimination and Signaling

(Ambrosi et al., 2009) created Zn(II)-dinuclear systems as receptors for phosphates, capable of discriminating between different phosphate types in aqueous solutions, a crucial ability for biological and environmental assays.

Propiedades

Nombre del producto |

(R)-1-Aminopropan-2-yl phosphate |

|---|---|

Fórmula molecular |

C3H10NO4P |

Peso molecular |

155.09 g/mol |

Nombre IUPAC |

[(2R)-1-aminopropan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1 |

Clave InChI |

YBOLZUJJGUZUDC-GSVOUGTGSA-N |

SMILES isomérico |

C[C@H](CN)OP(=O)(O)O |

SMILES canónico |

CC(CN)OP(=O)(O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

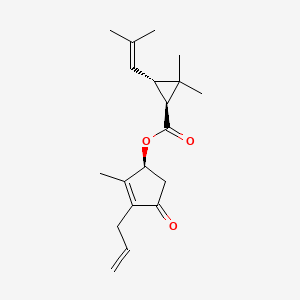

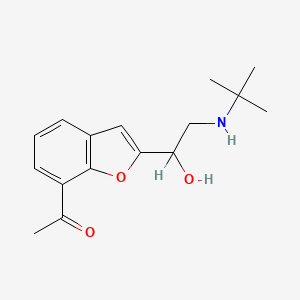

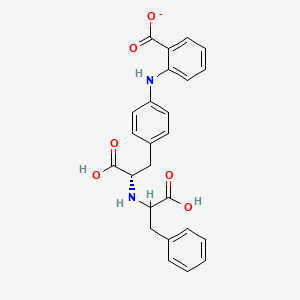

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)

![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)